10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid
Description
Properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-15(17)12-9-10-5-1-3-7-13(10)18-14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHJLWNPUBZVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2OC3=CC=CC=C31)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Methyl Precursors
The carboxylic acid group is frequently introduced via oxidation of methyl-substituted intermediates:
Reaction conditions :
- Oxidizing agents : KMnO₄ in alkaline media or CrO₃ in acetic acid.
- Temperature : 60–80°C for 6–12 hours.
- Yield optimization : Stepwise addition of oxidant reduces over-oxidation risks.
For instance, methyl-dihydrodibenzoxepine derivatives oxidized with KMnO₄ in NaOH/H₂O at 70°C for 8 hours yield the target acid in 65–78% purity.
Hydrolysis of Ester Derivatives
Alternative routes employ ester hydrolysis:
| Ester Type | Hydrolysis Agent | Conditions | Yield (%) |
|---|---|---|---|
| Methyl ester | 2M NaOH | Reflux, 4–6 hrs | 82–88 |
| Ethyl ester | LiOH·H₂O | THF/H₂O, 50°C, 3 hrs | 75–81 |
| Benzyl ester | H₂/Pd-C | EtOAc, rt, 12 hrs | 89–93 |
Data adapted from patented deprotection strategies. Benzyl ester cleavage via catalytic hydrogenation proves particularly efficient, minimizing side reactions.
One-Pot Synthesis Approaches
Recent advancements emphasize tandem reactions to streamline production:
Example protocol :
- Bromination of dibenzo[b,f]oxepine precursors using Br₂/CH₃COOH (1:2 molar ratio) at 30–35°C.
- Subsequent methoxylation with NaOMe/MeOH (12:1 molar ratio) at 50–55°C.
- In situ oxidation with K₂S₂O₈ in H₂SO₄/H₂O to install the carboxylic acid group.
This method reduces isolation steps, achieving an overall yield of 54–61% with ≥98% HPLC purity.
Purification and Crystallization Techniques
Final product quality hinges on sophisticated purification:
Recrystallization systems :
- Solvent pairs : Toluene/DMF (15:1 v/v) removes polymeric byproducts.
- Temperature gradients : Cooling from 95°C to 3°C at 1°C/min minimizes impurity co-crystallization.
- Acidic washes : Dilute acetic acid (5% v/v) enhances crystal lattice integrity.
Post-crystallization analyses typically show:
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Stepwise cyclization | 5 | 48 | 99.2 | High intermediate control |
| One-pot synthesis | 3 | 58 | 98.7 | Reduced processing time |
| Enzymatic oxidation | 4 | 41 | 99.5 | Eco-friendly conditions |
Data synthesized from multiple patent examples. The one-pot approach offers the best balance of efficiency and yield for industrial-scale applications.
Reaction Mechanism Insights
Ring-Closing Dynamics
DFT calculations reveal that oxepine ring formation proceeds through a twisted boat transition state , with activation energies of 28–32 kcal/mol depending on substituents. Electron-donating groups at the 10-position lower transition state energy by 4–6 kcal/mol.
Carboxylation Pathways
In oxidation routes, the methyl → carboxylic acid conversion follows a radical mechanism when using persulfate oxidants:
- H abstraction from methyl C-H bond (rate-determining step).
- Successive oxygen insertion steps via sulfate radical intermediates.
- Final protonation to yield the carboxylic acid.
Industrial-Scale Optimization
Patented large-scale processes (batch sizes >100 kg) employ:
- Continuous flow reactors : For bromination and methoxylation steps, reducing reaction times by 40%.
- Cascade crystallization : Three-stage cooling profile (95°C → 50°C → 3°C) improves crystal size distribution.
- In-line analytics : PAT tools monitor intermediate purity, enabling real-time adjustments.
Typical production metrics:
- Throughput : 120–150 kg/week per reactor line.
- API compliance : Meets ICH Q3A(R2) impurity thresholds.
Emerging Methodologies
Biocatalytic Approaches
Recent trials utilize engineered E. coli strains expressing cytochrome P450 enzymes for:
Photoredox Catalysis
Visible-light-mediated protocols using Ir(ppy)₃ catalysts enable:
- Late-stage carboxylation of dibenzoxepine derivatives.
- CO₂ incorporation at 10-position under 1 atm pressure. Current limitations include moderate yields (22–29%) and extended reaction times (48–72 hrs).
Chemical Reactions Analysis
Types of Reactions: 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs, their modifications, and applications:
Heteroatom Variations and Pharmacological Impact
- Oxygen vs. Sulfur vs. Nitrogen: Dibenzo-oxepine (oxygen core) derivatives, such as the rel-8-chloro analog, exhibit antipsychotic activity due to enhanced hydrogen-bonding capacity and receptor affinity . Thiazepine/Oxazepine (sulfur/nitrogen or oxygen/nitrogen cores) are optimized for dopamine receptor antagonism or anticonvulsant effects, respectively .
Substituent Effects
- Carboxylic Acid vs. Esters/Hydrazides :
- Halogenation and Alkylation :
Physicochemical and Toxicological Properties
Biological Activity
10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique dibenzo[b,f]oxepine scaffold with a carboxylic acid functional group, which enhances its reactivity and biological potential. The compound is structurally characterized as follows:
- Molecular Formula : CHO
- Molar Mass : 229.26 g/mol
- LogP : 3.9 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an inhibitor of certain enzymes, impacting various biochemical pathways within cells. Notably, it inhibits aspartic proteases, including beta-secretase (BACE), which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 50 to 100 µg/mL.
Anti-inflammatory Effects
The compound demonstrates anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. In vitro studies have shown that it can reduce the production of reactive oxygen species (ROS) in phorbol myristate acetate (PMA)-stimulated neutrophils, with an IC value of approximately 13.7 µM .
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of neuronal injury induced by oxidative stress. The results indicated that the compound significantly reduced neuronal cell death and improved cell viability compared to control groups.
| Cell Line | Treatment Concentration | Cell Viability (%) |
|---|---|---|
| SH-SY5Y (Neuronal) | 1 µM | 85 |
| SH-SY5Y (Neuronal) | 10 µM | 70 |
| Control | N/A | 50 |
In Vivo Studies
In vivo studies using animal models have demonstrated the compound's potential in reducing inflammation and promoting tissue regeneration following injury. For instance, administration of the compound post-injury resulted in enhanced healing rates compared to untreated controls.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other dibenzo derivatives:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Dibenzo[b,f]oxepine | Moderate cytotoxicity | Unknown |
| 10,11-Dihydro-5H-dibenzo[b,f]azepine | Antidepressant effects | Serotonin reuptake inhibition |
| This compound | Antimicrobial & anti-inflammatory | Enzyme inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
